chemical and physical properties of 7-(bromomethyl)-1-methylnaphthalene
chemical and physical properties of 7-(bromomethyl)-1-methylnaphthalene
An In-depth Technical Guide to the Chemical and Physical Properties of 7-(bromomethyl)-1-methylnaphthalene
Foreword: A Note on Data for a Novel Intermediate
This technical guide addresses the . It is crucial for the scientific community to recognize that this specific isomer is not extensively documented in publicly available literature. Consequently, direct experimental data for this compound is scarce. This guide has been constructed by a Senior Application Scientist to provide a robust predictive framework based on established chemical principles and empirical data from closely related, well-characterized structural isomers. By synthesizing data from analogous compounds, we can build a reliable profile for researchers, scientists, and drug development professionals, enabling them to anticipate the behavior, handling requirements, and synthetic utility of this reactive intermediate.
Molecular Structure and Core Physicochemical Properties
7-(bromomethyl)-1-methylnaphthalene belongs to the family of substituted naphthalenes, which are foundational scaffolds in medicinal chemistry and materials science. Its structure features a naphthalene core with a methyl group at the C1 position and a bromomethyl group at the C7 position. This arrangement makes it an asymmetric and reactive molecule, primarily due to the lability of the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions.
The physical properties are predicted based on trends observed in its isomers, such as 1-(bromomethyl)naphthalene and various dimethylnaphthalenes. These compounds are typically off-white to yellowish solids at room temperature with low solubility in water but good solubility in common organic solvents.
Table 1: Summary of Physicochemical Properties
| Property | Value for 7-(bromomethyl)-1-methylnaphthalene | Comparative Data from Analogues |
| Molecular Formula | C₁₂H₁₁Br | C₁₁H₉Br (1-(Bromomethyl)naphthalene)[1][2] |
| Molecular Weight | 235.12 g/mol | 221.09 g/mol (1-(Bromomethyl)naphthalene)[1][2] |
| IUPAC Name | 7-(bromomethyl)-1-methylnaphthalene | 1-(bromomethyl)naphthalene[2] |
| CAS Number | Not assigned in public databases. | 3163-27-7 (1-(Bromomethyl)naphthalene)[2] |
| Appearance | Predicted: Off-white to light yellow solid[3] | Off-white powder (1-(Bromomethyl)naphthalene)[1][3] |
| Melting Point | Predicted: 50-60 °C | 52-55 °C (1-(Bromomethyl)naphthalene)[1] |
| Boiling Point | Predicted: >300 °C (with decomposition) | 213 °C / 100 mmHg (1-(Bromomethyl)naphthalene)[1] |
| Solubility | Predicted: Insoluble in water; Soluble in CHCl₃, CCl₄, THF, Acetone. | Slightly soluble in water (1-(Bromomethyl)naphthalene)[1][4] |
| logP | Predicted: ~4.5 | 3.8 (1-(Bromomethyl)naphthalene)[2] |
Proposed Synthesis Pathway and Experimental Protocol
The most chemically sound and efficient method for synthesizing 7-(bromomethyl)-1-methylnaphthalene is via the selective free-radical bromination of the corresponding dimethyl precursor, 1,7-dimethylnaphthalene. This method is standard for converting a benzylic methyl group into a bromomethyl group.
Causality of Experimental Choice: The selection of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a low, constant concentration of elemental bromine (Br₂), which favors the desired radical substitution pathway over electrophilic addition to the aromatic ring. The use of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is mandatory to initiate the radical chain reaction. Carbon tetrachloride (CCl₄) is a traditional solvent due to its inertness, though safer alternatives like acetonitrile or cyclohexane are now common. The reaction is typically driven by heat or UV light.
Caption: Proposed workflow for the synthesis of 7-(bromomethyl)-1-methylnaphthalene.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 1,7-dimethylnaphthalene (1 equivalent) in carbon tetrachloride (10 mL per gram of substrate).
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and AIBN (0.05 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS by observing the consumption of the starting material. The reaction is complete when the denser NBS is consumed and the lighter succinimide floats to the surface.[5]
-
Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil should be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield the pure product.
Spectroscopic and Analytical Characterization (Predictive)
For a novel compound, predictive spectroscopic analysis is essential for its identification and characterization upon synthesis. The following data are predicted based on the known spectra of its isomers and foundational principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Aromatic Region (δ 7.2-8.1 ppm): A series of complex multiplets corresponding to the 6 protons on the naphthalene ring system.
-
Bromomethyl Protons (δ ~4.8 ppm): A sharp singlet corresponding to the two protons of the -CH₂Br group. This downfield shift is due to the deshielding effect of the adjacent bromine atom. Data for 2-(bromomethyl)naphthalene shows this peak at 4.66 ppm.[6]
-
Methyl Protons (δ ~2.7 ppm): A singlet corresponding to the three protons of the -CH₃ group at the C1 position. Data for 1-methylnaphthalene shows this peak at 2.70 ppm.[7]
-
-
¹³C NMR: The carbon NMR will confirm the carbon skeleton.
-
Aromatic Carbons (δ 124-135 ppm): Ten distinct signals are expected for the ten carbons of the naphthalene ring.
-
Bromomethyl Carbon (δ ~33 ppm): A signal for the -CH₂Br carbon. The analogous carbon in 2,6-bis(bromomethyl)naphthalene appears at 33.8 ppm.[6]
-
Methyl Carbon (δ ~19 ppm): A signal for the -CH₃ carbon, which appears at 19.85 ppm in 1-methylnaphthalene.[7]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, the sample can be introduced via a direct solids probe.[8]
-
Expected Data:
-
Molecular Ion ([M]⁺): A prominent peak at m/z 234 and 236 in an approximate 1:1 ratio. This isotopic pattern is the definitive signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Major Fragment ([M-Br]⁺): The base peak is expected at m/z 155, corresponding to the loss of the bromine radical. This results in the formation of a stable benzylic carbocation. The analogous fragment in 2-bromonaphthalene is [M-Br]⁺ at m/z 127.[8]
-
Reactivity, Synthetic Utility, and Applications
The primary driver of this molecule's reactivity is the bromomethyl group. As a benzylic halide, it is an excellent electrophile for Sₙ2 and Sₙ1 reactions.
Key Reactions:
-
Nucleophilic Substitution: Reacts readily with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiolates) to install the 1-methylnaphthalene-7-yl)methyl moiety.
-
Wittig Reaction: Can be converted into a phosphonium salt, which upon treatment with a strong base, forms a Wittig reagent for olefination reactions.
-
Grignard Reagent Formation: Can form a Grignard reagent, though this requires careful control to avoid side reactions.
Applications in Drug Development: Naphthalene derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9] 7-(bromomethyl)-1-methylnaphthalene serves as a crucial building block for synthesizing more complex molecules. It allows for the strategic introduction of a substituted naphthalene group into a lead compound to modulate its steric bulk, lipophilicity, and electronic properties, which are key determinants of pharmacokinetic and pharmacodynamic profiles.
Caption: Reactivity of 7-(bromomethyl)-1-methylnaphthalene as an alkylating agent.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 7-(bromomethyl)-1-methylnaphthalene is unavailable, the safety profile can be reliably inferred from its close isomer, 1-(bromomethyl)naphthalene.
Hazard Identification:
-
Corrosive: Expected to cause severe skin burns and eye damage.[2][10][11] It is classified under Skin Corrosion/Irritation Category 1B.[11][12]
-
Lachrymator: Like many benzylic bromides, it is expected to be a strong lachrymator, causing irritation and tearing of the eyes.
-
Toxicity: May be harmful if swallowed or inhaled.[2]
Table 2: GHS Hazard Information (Inferred from 1-(Bromomethyl)naphthalene)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage[10][11] |
| Serious Eye Damage / Irritation | 1 | H318: Causes serious eye damage[10] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals[2][10] |
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated chemical fume hood.[12]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[10][12]
-
Avoid breathing dust or vapors.[12] Wash hands thoroughly after handling.[12]
Storage:
-
Store in a cool, dry, and dark place.
-
Keep the container tightly closed and store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[1][11]
-
Recommended storage temperature is 2-8°C.[1]
Conclusion
7-(bromomethyl)-1-methylnaphthalene represents a potentially valuable but under-characterized synthetic intermediate. This guide provides a comprehensive, predictive overview of its properties, synthesis, and handling, grounded in the established chemistry of its structural analogues. By leveraging this information, researchers can more effectively and safely incorporate this versatile building block into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
-
Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. Z19236. 2002. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. 1-(Bromomethyl)naphthalene. Available from: [Link]
-
PubChem. 1-(Bromomethyl)naphthalene | C11H9Br | CID 137844. Available from: [Link]
-
PubChem. 1-Bromo-7-methylnaphthalene | C11H9Br | CID 347354. Available from: [Link]
-
PrepChem.com. Preparation of 1-(bromomethyl)naphthalene. Available from: [Link]
-
Biological Magnetic Resonance Bank. bmse000531 1-methylnaphthalene. Available from: [Link]
-
Supporting Information. Synthesis of 2,6-Bis(bromomethyl)naphthalene. Available from: [Link]
-
DergiPark. An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. 2021. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. 2025. Available from: [Link]
-
MDPI. Development of a Detailed Chemical Kinetic Model for 1-Methylnaphthalene. 2024. Available from: [Link]
-
NIST. Naphthalene, 1-methyl-7-(1-methylethyl)-. Available from: [Link]
-
MassBank. Naphthalenes. 2019. Available from: [Link]
Sources
- 1. 1-(Bromomethyl)naphthalene Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 1-(Bromomethyl)naphthalene | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. 1-(Bromomethyl)naphthalene | 3163-27-7 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. main.spsj.or.jp [main.spsj.or.jp]
- 7. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
